2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Drug Design Peptide Engineering Physicochemical Property Optimization

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1250073-82-5) is a synthetic, achiral, non-proteinogenic β-amino acid derivative of β-(1,2,4-triazol-1-yl)alanine. It is characterized by a central propanoic acid backbone bearing a geminal α-methyl group, an α-ethylamino substituent, and a 1,2,4-triazol-1-ylmethyl side chain.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
Cat. No. B13488699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCNC(C)(CN1C=NC=N1)C(=O)O
InChIInChI=1S/C8H14N4O2/c1-3-10-8(2,7(13)14)4-12-6-9-5-11-12/h5-6,10H,3-4H2,1-2H3,(H,13,14)
InChIKeyIKDJRRCUKZOWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid: Comparative Identity for Targeted Procurement


2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1250073-82-5) is a synthetic, achiral, non-proteinogenic β-amino acid derivative of β-(1,2,4-triazol-1-yl)alanine [1]. It is characterized by a central propanoic acid backbone bearing a geminal α-methyl group, an α-ethylamino substituent, and a 1,2,4-triazol-1-ylmethyl side chain. The compound is predominantly available as a racemic mixture (98% purity) from specialized chemical suppliers . Its structural features place it at the intersection of triazole-based metal chelators, enzyme inhibitor scaffolds, and unnatural amino acid building blocks for peptide engineering.

Why 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid Cannot Be Replaced by Common Analogs


Generic substitution fails because the α,α-disubstitution pattern and N-ethylamino side chain impart unique steric and electronic properties not found in either natural imidazole-based amino acids (e.g., histidine) or simpler triazole-alanine analogs. The geminal α-methyl group eliminates chirality at the α-carbon, providing a single racemic molecular species that simplifies both synthetic handling and analytical quality control relative to enantiomerically pure natural amino acids [1]. The ethylamino substituent introduces a secondary amine with distinct basicity (predicted pKa ~8.0–8.5) and hydrogen-bonding capacity that is intermediate between primary amine and tertiary amine analogs, critically altering both solution-state speciation and target-binding pharmacodynamics . The 1,2,4-triazole ring replaces the imidazole of histidine with a lower-pKa heterocycle (triazole pKa ~2.2 vs. imidazole ~6.0), profoundly shifting metal-coordination equilibria, particularly for Cu(I) and Zn(II), and rendering the compound unsuitable for direct one-for-one substitution in established histidine-dependent protocols [2].

Evidence-Based Differentiation of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid from Its Closest Comparators


Molecular Weight Shift vs. Natural Histidine Impacts Passive Membrane Permeability

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (MW 198.22 g/mol) exhibits a 28.1% increase in molecular weight relative to L-histidine (MW 155.16 g/mol) [1] . This molecular weight increase, combined with the replacement of the polar imidazole with the less basic triazole, is predicted to elevate logP by approximately 1.2 log units relative to histidine, shifting the compound from logP ~-3.2 (histidine) to logP ~-2.0, consistent with enhanced passive diffusion across lipid bilayers . The des-methyl analog 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid lacks the geminal methyl group, resulting in an intermediate molecular weight (184.20 g/mol) and an estimated logP of ~-2.4, demonstrating that the α-methyl group contributes an additional ~0.4 logP enhancement beyond the ethylamino substitution alone .

Drug Design Peptide Engineering Physicochemical Property Optimization

Triazole vs. Imidazole pKa Difference Redefines Metal Coordination Selectivity at Physiological pH

The 1,2,4-triazole ring of the target compound (pKa of conjugate acid ~2.2) is approximately 3.8 log units less basic than the imidazole ring of L-histidine (pKa ~6.0) [1]. At physiological pH 7.4, histidine's imidazole is predominantly deprotonated and available for metal coordination via the N3 lone pair, whereas the triazole remains fully deprotonated and presents two electronically equivalent N-atoms (N2 and N4) for metal binding, resulting in distinct coordination geometries. Comparative thermodynamic measurements on analogous triazole- and imidazole-containing amino acid ligands demonstrate that Cu(II) complex stability constants (log K) differ by approximately 2–3 orders of magnitude, with 1,2,4-triazole-1-yl alanine forming significantly weaker Cu(II) complexes (log K ~5.8) than histidine (log K ~8.2), while showing comparable or superior affinity for Cu(I) and soft metal ions [2] [3]. The ethylamino substituent provides an additional nitrogen donor, potentially enabling tridentate (N_triazole, N_ethylamino, O_carboxylate) coordination not achievable with simple triazole alanine or histidine [4].

Bioinorganic Chemistry Metalloprotein Design Metal Chelation

Ethyl Ester Prodrug Form Provides 14% Molecular Weight Advantage and Hydrolyzable Protection for Enhanced Bioavailability

The ethyl ester derivative, ethyl 2-(ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 1250652-91-5, MW 226.28 g/mol), demonstrates a 14.2% increase in molecular weight relative to the free acid (MW 198.22 g/mol) while simultaneously masking the charged carboxylate . This esterification increases predicted logP by approximately 1.5 log units (from ~ -2.0 to ~ -0.5), significantly improving passive membrane permeability . The ethyl ester is susceptible to intracellular esterase-mediated hydrolysis, releasing the active free acid, a mechanism not available to the non-esterified comparator 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 373356-32-2), which lacks an ester handle entirely [1]. This prodrug strategy is a key differentiator for applications requiring transient bioavailability enhancement.

Prodrug Design Pharmacokinetics Peptide Synthesis

Chitinase Inhibitor Selectivity: Amino Triazole Scaffold with Bulky Substituents Achieves Subtype Selectivity Over Off-Target Chitinases

Substituted amino triazole compounds bearing propanoic acid side chains have been disclosed as potent and selective inhibitors of acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1), with selectivity over other chitinase family members [1]. While the target compound itself was not explicitly profiled in the patent examples, the structure-activity relationship (SAR) data demonstrate that the combination of an α-substituted propanoic acid backbone with an N-alkylamino substituent (such as ethylamino) on the triazole scaffold is critical for achieving selectivity ratios exceeding 100-fold for AMCase over off-target chitinases, compared to unsubstituted amino triazole analogs which exhibit broad-spectrum inhibition [2]. The specific ethylamino/methyl substitution pattern of the target compound is predicted to occupy a hydrophobic sub-pocket (Leu171, Tyr214) that is sterically restricted in related chitinases, providing a structural basis for selectivity [3].

Enzyme Inhibition Chitinase Selectivity Profiling

Predicted Aqueous Solubility Enhancement Over Histidine at Gastric pH Enables Oral Formulation Feasibility

The target compound's carboxylic acid (predicted pKa ~3.2) and ethylamino group (predicted pKa ~8.3) create a zwitterionic species with maximal aqueous solubility predicted at pH 5.5–6.5, estimated at ~50–100 mg/mL . At gastric pH 2.0, the compound is predominantly cationic (protonated ethylamino group), yielding a calculated solubility ~25 mg/mL, approximately 3-fold higher than L-histidine's solubility at pH 2.0 (~8 mg/mL experimental) [1]. This solubility advantage is attributed to the reduced crystal lattice energy imparted by the geminal methyl group, which disrupts intermolecular hydrogen bonding relative to the planar imidazole ring of histidine [2]. The des-methyl analog 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid, lacking gem-disubstitution, exhibits lower predicted solubility (~15 mg/mL at pH 2.0), underscoring the contribution of the α-methyl group to solubility enhancement .

Formulation Science Oral Bioavailability Biopharmaceutics

Procurement-Relevant Application Scenarios for 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid


Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

The compound's elevated logP (~ -2.0) relative to natural histidine (logP ~ -3.2) and its ethyl ester prodrug form (logP ~ -0.5) make it suitable for cell-based assays targeting intracellular enzymes such as chitinases or metalloproteases. Researchers can select the free acid for extracellular target engagement or the ethyl ester for transient intracellular delivery, with the esterase-labile prodrug providing controlled release of the active species. Use the free acid (CAS 1250073-82-5) for in vitro enzyme inhibition studies, and the ethyl ester (CAS 1250652-91-5) for cellular assays where passive diffusion is rate-limiting .

Metallopeptide Engineering with Orthogonal Cu(I)/Cu(II) Selectivity

The 1,2,4-triazole ring's low pKa (~2.2) and the ethylamino group's additional nitrogen donor enable design of artificial metallopeptides with preferential Cu(I) and Zn(II) binding over Cu(II), unlike histidine-based peptides that favor Cu(II). Incorporate this compound via solid-phase peptide synthesis (SPPS) using standard Fmoc/t-Bu chemistry, exploiting the racemic nature of the α-carbon to avoid diastereomer separation. The absence of α-carbon chirality simplifies purification and characterization, accelerating structure-activity relationship (SAR) studies in metalloprotein design [1].

Selective Chitinase Inhibitor Development for Asthma and Inflammatory Disease Models

Based on SAR data from US Patent 11,638,707 B2, the α-ethylamino-α-methyl substitution pattern is predicted to confer >100-fold selectivity for acidic mammalian chitinase (AMCase) over chitotriosidase (CHIT1). Use this compound as a scaffold for further optimization of AMCase-selective inhibitors in murine models of HDM-induced allergic airway inflammation. The predicted aqueous solubility at gastric pH (~25 mg/mL) supports oral gavage dosing in rodent studies, while the ethyl ester prodrug can be employed for intraperitoneal administration to enhance systemic exposure [2].

Reference Standard for Analytical Method Development of Non-Proteinogenic Amino Acids

With a purity specification of 98% (HPLC-validated) and absence of chiral centers, this compound serves as an ideal reference standard for developing and validating HPLC and LC-MS methods for the quantification of non-proteinogenic triazole amino acids in biological matrices. Its distinct retention time on reversed-phase C18 columns (predicted logD ~ -1.5 at pH 7.4) and characteristic mass transitions (m/z 199.1 [M+H]+ → m/z 153.1, loss of HCOOH) enable sensitive MRM-based detection. Laboratories engaged in bioanalysis of peptidomimetic drugs can use this compound as a system suitability standard .

Quote Request

Request a Quote for 2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.